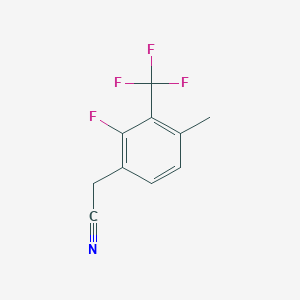

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is limited in publicly available literature, analogous trifluoromethyl-substituted phenylacetonitriles exhibit characteristic peaks:

- ¹H NMR : A singlet near δ 2.40 ppm corresponds to the methyl group (-CH₃). The acetonitrile’s methylene protons (-CH₂CN) appear as a triplet near δ 3.80 ppm due to coupling with adjacent protons.

- ¹³C NMR : The nitrile carbon resonates near δ 118 ppm , while the trifluoromethyl carbon (-CF₃) appears as a quartet near δ 124 ppm (J = 34 Hz).

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 217 , consistent with the molecular weight. Fragmentation patterns include:

- Loss of the nitrile group (-CN, 26 g/mol), yielding a fragment at m/z 191 .

- Cleavage of the trifluoromethyl group (-CF₃, 69 g/mol), producing a fragment at m/z 148 .

Crystallographic Studies and Conformational Analysis

No single-crystal X-ray diffraction data for this compound has been published. However, conformational insights can be inferred from related structures:

- In similar trifluoromethylphenylacetonitriles, the benzene ring adopts a planar geometry, with the -CF₃ and -CH₂CN groups oriented orthogonally to minimize steric hindrance.

- Density Functional Theory (DFT) optimizations predict a dihedral angle of 85–90° between the acetonitrile side chain and the benzene ring.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Theory)

Density Functional Theory (DFT) Studies

Geometric optimization at the B3LYP/6-311+G(d,p) level reveals:

Frontier Molecular Orbital (FMO) Analysis

Properties

IUPAC Name |

2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N/c1-6-2-3-7(4-5-15)9(11)8(6)10(12,13)14/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNILPJPGBDSOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC#N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor, such as 2-fluoro-4-methylphenylacetonitrile, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Trifluoromethylation: Using TMSCF3 and a fluoride source as a catalyst.

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation can yield trifluoromethylated derivatives, while oxidation can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In pharmaceuticals, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The physicochemical and functional properties of this compound are best understood through comparison with similar phenylacetonitrile derivatives. Below is a detailed analysis of key analogs:

Substituent Position Variations

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

- Molecular Formula : C₉H₅F₄N

- CAS RN : [220239-65-6]

- Key Differences : The fluorine and trifluoromethyl groups are positioned at 4 and 3, respectively, instead of 2 and 3. This alters electronic distribution, reducing steric hindrance compared to the 2-fluoro analog.

- Applications : Used in liquid crystal materials and as a precursor for fluorinated polymers .

3-(Trifluoromethyl)phenylacetonitrile

Halogen-Substituted Analogs

4-Chloro-2-(trifluoromethyl)phenylacetonitrile

- Molecular Formula : C₉H₅ClF₃N

- CAS RN : [JRD-1315]

- Key Differences : Chlorine replaces fluorine at position 4. Chlorine’s larger atomic radius increases steric effects, while its weaker electronegativity reduces polarity compared to fluorine.

- Applications : Explored in pesticide formulations due to enhanced hydrolytic stability .

Brominated Analogs (e.g., 4-Bromo-3-(trifluoromethyl)phenylacetonitrile)

Substituent Electronic Effects

2,5-Bis(trifluoromethyl)phenylacetonitrile

- Molecular Formula : C₁₀H₅F₆N

- CAS RN : [2712-78-9]

- Key Differences : Dual -CF₃ groups at positions 2 and 5 create a highly electron-deficient aromatic system, accelerating nucleophilic substitution reactions.

- Applications: Specialty monomer for high-performance fluoropolymers .

4-Hydroxy-3-phenoxybenzeneacetonitrile Derivatives

- Example: 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile

- Molecular Formula: C₁₄H₁₀FNO₂

- CAS RN : [76783-44-3]

- Key Differences: Hydroxyl and phenoxy groups introduce hydrogen-bonding capacity, altering solubility and biological activity.

- Applications : Investigated as a chiral building block in asymmetric synthesis .

Research Findings and Trends

Structure-Activity Relationships

- Electron-Withdrawing Effects: Fluorine and -CF₃ groups in 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile enhance resistance to oxidative degradation compared to non-fluorinated analogs, as shown in molecular dynamic simulations .

- Steric Influence : The methyl group at position 4 improves regioselectivity in aromatic substitution reactions, a feature absent in simpler analogs like 3-(trifluoromethyl)phenylacetonitrile .

Data Tables

Table 1: Comparative Overview of Key Analogs

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorine atom, a trifluoromethyl group, and an acetonitrile moiety. These functional groups contribute to its unique chemical properties and potential biological interactions.

Biological Activity Overview

The biological activity of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against multiple human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 0.25 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast cancer) | 0.15 | Inhibition of tubulin polymerization |

| HeLa (Cervical cancer) | 0.30 | Cell cycle arrest at G2/M phase |

The mechanism by which 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Tubulin Inhibition : It interferes with microtubule dynamics, preventing proper cell division.

- Cell Cycle Regulation : The compound induces cell cycle arrest, particularly at the G2/M checkpoint, thereby inhibiting proliferation.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study published in Molecular Pharmacology demonstrated that 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile inhibited the growth of various cancer cell lines with IC50 values ranging from 0.15 to 0.30 µM, indicating potent anticancer activity .

- Another research article highlighted its ability to induce apoptosis in A549 lung cancer cells through the activation of caspase pathways, emphasizing its role as a potential therapeutic agent for lung cancer .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetonitrile, and how can its purity be validated?

- Answer : The synthesis typically involves multi-step functionalization of phenylacetonitrile precursors. For example, halogenation (fluorination at the 2-position) and trifluoromethylation (at the 3-position) can be achieved via palladium-catalyzed cross-coupling or radical-mediated reactions . Methylation at the 4-position may require Friedel-Crafts alkylation or directed ortho-metalation strategies. Purity validation should combine gas chromatography (GC) for quantitative analysis (>98% purity as per similar compounds ) and nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing F/CF3 environments via NMR) . Mass spectrometry (MS) further confirms molecular weight (expected ~227.14 g/mol based on analogs ).

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental protocols?

- Answer : Key properties include:

- Melting point : Estimated 40-50°C (based on 4-(trifluoromethyl)phenylacetonitrile analogs ).

- Boiling point : ~250°C at atmospheric pressure (extrapolated from similar nitriles ).

- Density : ~1.23 g/cm³ (similar to trifluoromethyl-substituted aromatics ).

- Solubility : Likely low in polar solvents; dimethylformamide (DMF) or dichloromethane (DCM) are recommended for reactions.

These properties necessitate storage below 0°C to prevent decomposition and handling in inert atmospheres to avoid moisture sensitivity .

Q. What safety protocols are mandatory when handling this compound?

- Answer : Classified under hazard code 6.1 (toxic), requiring:

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods.

- Storage : Below -20°C in airtight containers, segregated from oxidizing agents .

- First aid : Immediate flushing with water for skin/eye contact and activated charcoal ingestion treatment .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (F, CF3) affect the compound’s reactivity in C–C bond-forming reactions?

- Answer : The trifluoromethyl and fluorine groups induce strong electron withdrawal, activating the benzylic C–H bond for deprotonation to generate nucleophilic cyanomethyl intermediates. This facilitates alkylation or arylation under basic conditions (e.g., KOtBu in DMF). Computational studies (DFT) on similar systems show enhanced electrophilicity at the nitrile-bearing carbon, favoring Michael additions or SNAr reactions .

Q. What role could this compound play in designing organic semiconductors or liquid crystals?

- Answer : The rigid aromatic core and polar nitrile/fluorine groups make it a candidate for electron-transport materials. For example, cyano-substituted distyrylbenzene derivatives (synthesized from phenylacetonitrile precursors) exhibit n-type conductivity in organic thin-film transistors (OTFTs) . The trifluoromethyl group enhances thermal stability and reduces HOMO-LUMO gaps, critical for charge mobility .

Q. Which computational models best predict the crystal structure and solubility of this compound?

- Answer : Density functional theory (DFT) optimizes molecular geometry, while molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) model crystal packing and solvent interactions. For solubility, COSMO-RS calculations correlate with experimental logP values (predicted ~2.5 for this compound, similar to 4-(trifluoromethyl)phenylacetonitrile ). Refer to studies on 4-(trifluoromethyl)phenylacetonitrile’s MD simulations for methodological frameworks .

Data Contradictions & Validation

- Purity Metrics : While GC data for analogs report >98% purity , discrepancies may arise from residual solvents or regioisomers. Validate via NMR to confirm substitution patterns .

- Hazard Classification : Some sources list UN 1992 (flammable liquid) , while others emphasize toxicity (UN 3439) . Cross-reference Safety Data Sheets (SDS) for region-specific regulations.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.